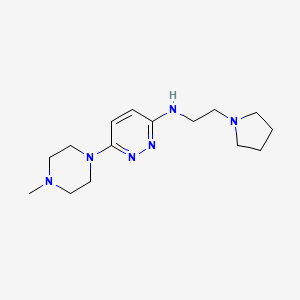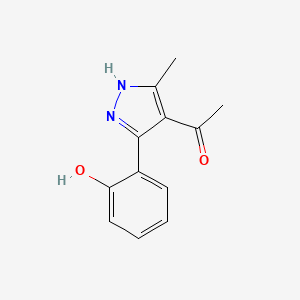
6-(4-Acetyl-5-methyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(2-Hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone is a heterocyclic compound that features a pyrazole ring substituted with a hydroxyphenyl group and a methyl group
Vorbereitungsmethoden
The synthesis of 1-(3-(2-Hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone typically involves the reaction of 1-(2-hydroxyphenyl)ethanone with appropriate reagents to form the pyrazole ring. One common method involves the use of dimethylformamide dimethylacetal (DMF-DMA) in dry tetrahydrofuran (THF) under reflux conditions . This reaction yields an intermediate enaminone, which can then be cyclized with hydrazonoyl chloride derivatives to form the desired pyrazole compound .
Analyse Chemischer Reaktionen
1-(3-(2-Hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration .
Wissenschaftliche Forschungsanwendungen
1-(3-(2-Hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(3-(2-Hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone involves its interaction with various molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the pyrazole ring can interact with enzymes and receptors. These interactions can lead to the inhibition of specific enzymes or the modulation of receptor activity, resulting in the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
1-(3-(2-Hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone can be compared with other similar compounds, such as:
1-(2-Hydroxyphenyl)ethanone: This compound lacks the pyrazole ring and has different chemical properties and biological activities.
1-(2-Hydroxy-4-methoxyphenyl)ethanone: This compound has a methoxy group instead of a methyl group, leading to different reactivity and applications.
1-(3-Hydroxyphenyl)ethanone: This compound has the hydroxy group in a different position, affecting its chemical behavior and biological activity.
The uniqueness of 1-(3-(2-Hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
104248-20-6 |
|---|---|
Molekularformel |
C12H12N2O2 |
Molekulargewicht |
216.24 g/mol |
IUPAC-Name |
1-[3-(2-hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethanone |
InChI |
InChI=1S/C12H12N2O2/c1-7-11(8(2)15)12(14-13-7)9-5-3-4-6-10(9)16/h3-6,16H,1-2H3,(H,13,14) |
InChI-Schlüssel |
JFDVFGFMHCVNOI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1)C2=CC=CC=C2O)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


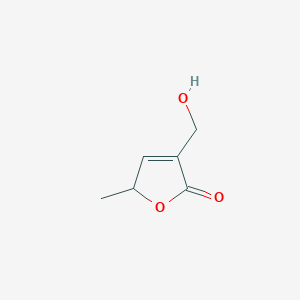
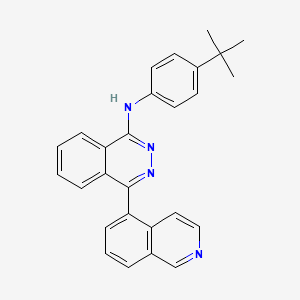
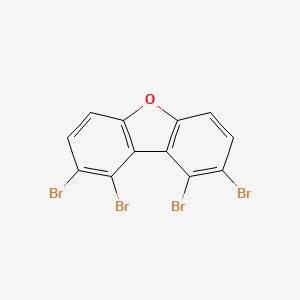
![4-Pyrimidinamine, 2-[(trimethylsilyl)oxy]-](/img/structure/B12904889.png)
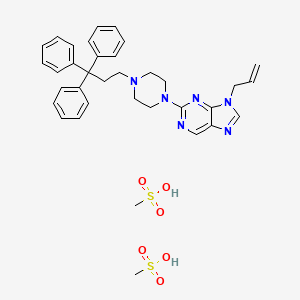
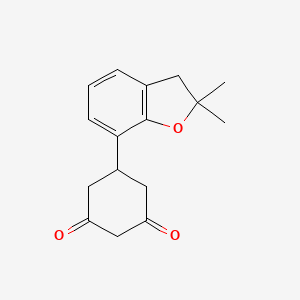
![7-Methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12904913.png)
![1-[(Benzyloxy)carbonyl]-L-prolyl-L-alanylglycine](/img/structure/B12904914.png)

![3-Ethyl-5-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12904937.png)
![Imidazo[1,2-a]pyrazin-8-amine, 3-(1,3-benzodioxol-5-yl)-N-methyl-](/img/structure/B12904938.png)
![5-[2-(Methylsulfanyl)anilino]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B12904939.png)
